Methyl 5'-amino-2,3'-bithiophene-4'-carboxylate
Overview
Description
Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate is an organic compound with the molecular formula C10H9NO2S2. It is a derivative of bithiophene, a compound consisting of two thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This is often achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the bithiophene core introduces a nitro group, which is then reduced to an amino group using a reducing agent such as tin(II) chloride.
Esterification: The carboxylate group is introduced through esterification.
Industrial Production Methods: Industrial production methods for Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Oxidation: Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: The major product would be the nitro derivative of the compound.
Reduction: The major product would be the amino derivative.
Substitution: The products would vary depending on the substituent introduced.
Scientific Research Applications
Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a building block for more complex molecules.
Biological Research: It is used in the study of biological systems and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- Methyl 2-amino-4-(4-bromophenyl)-5-ethylthiophene-3-carboxylate
- Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate
Comparison: Methyl 5’-amino-2,3’-bithiophene-4’-carboxylate is unique due to its specific substitution pattern on the bithiophene core. This gives it distinct electronic properties compared to other similar compounds. For example, the presence of the amino group can significantly alter its reactivity and interaction with other molecules .
Properties
IUPAC Name |
methyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S2/c1-13-10(12)8-6(5-15-9(8)11)7-3-2-4-14-7/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPWWVXUJXQDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356754 | |
Record name | methyl 5'-amino-2,3'-bithiophene-4'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444907-56-6 | |
Record name | methyl 5'-amino-2,3'-bithiophene-4'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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